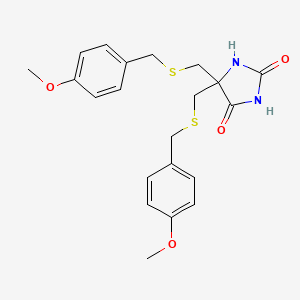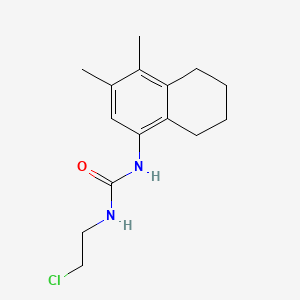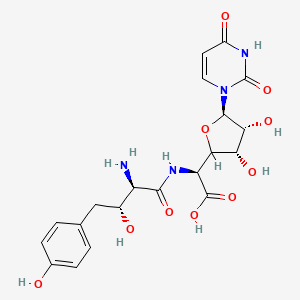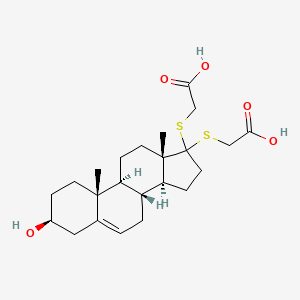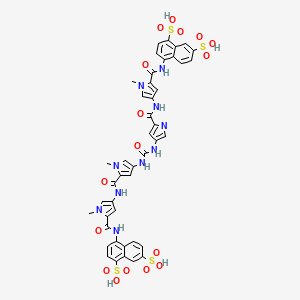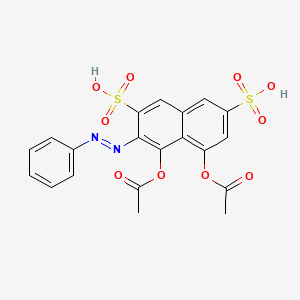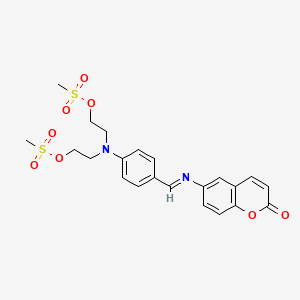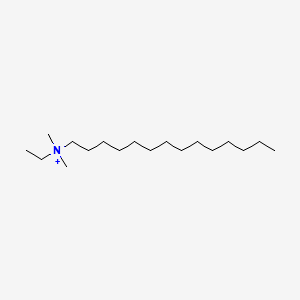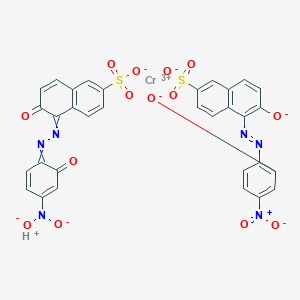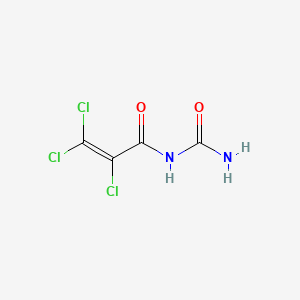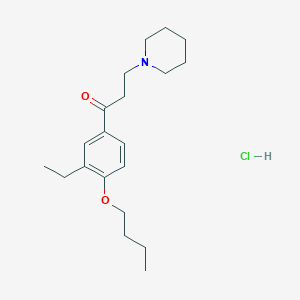
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C18H27NO2.HCl. It is primarily used as a local anesthetic in dental procedures and minor surgeries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through the condensation of p-butoxyacetophenone with formaldehyde and piperidine hydrochloride. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the piperidino group
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a local anesthetic in biological research, particularly in studies involving pain management. Medicine: Dyclonine hydrochloride is used as a topical anesthetic in dental procedures and minor surgeries. Industry: It is employed in the pharmaceutical industry for the production of various anesthetic formulations.
Mechanism of Action
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This results in a temporary loss of sensation in the area where the compound is applied.
Molecular Targets and Pathways Involved:
Sodium channels in neuronal membranes
Nerve impulse conduction pathways
Comparison with Similar Compounds
Lidocaine
Bupivacaine
Procaine
Uniqueness: 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride is unique in its chemical structure, which includes a butoxy group and a piperidino group. This structure contributes to its specific anesthetic properties and distinguishes it from other local anesthetics like lidocaine and bupivacaine.
Properties
CAS No. |
26860-29-7 |
|---|---|
Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-(4-butoxy-3-ethylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-5-15-23-20-10-9-18(16-17(20)4-2)19(22)11-14-21-12-7-6-8-13-21;/h9-10,16H,3-8,11-15H2,1-2H3;1H |
InChI Key |
LDRZCWICTGGZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CCN2CCCCC2)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



